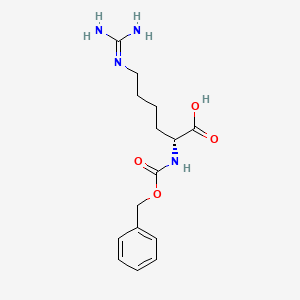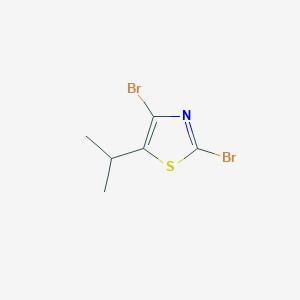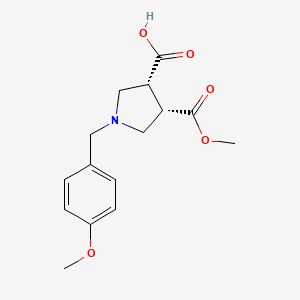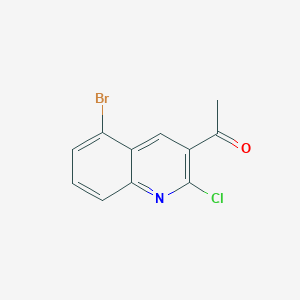
4-Phenyl-2-buten-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
4-Phenyl-2-buten-1-OL can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where phenylmagnesium bromide reacts with crotonaldehyde to yield the desired product. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 4-Phenyl-2-buten-1-one. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under controlled temperature and pressure conditions to achieve high yields.
化学反応の分析
Types of Reactions
4-Phenyl-2-buten-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Phenyl-2-buten-1-one using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can yield 4-Phenyl-2-butanol, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.
Major Products Formed
Oxidation: 4-Phenyl-2-buten-1-one.
Reduction: 4-Phenyl-2-butanol.
Substitution: Tosylates or other substituted derivatives.
科学的研究の応用
4-Phenyl-2-buten-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 4-Phenyl-2-buten-1-OL involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Phenyl-1-buten-4-ol: Similar structure but differs in the position of the hydroxyl group.
4-Phenyl-2-butanol: Similar structure but lacks the double bond present in 4-Phenyl-2-buten-1-OL.
4-Phenyl-3-buten-2-ol: Another isomer with different positioning of the hydroxyl group and double bond.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(E)-4-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,11H,8-9H2/b5-4+ |
InChIキー |
VNDHSAYSKPVHPA-SNAWJCMRSA-N |
異性体SMILES |
C1=CC=C(C=C1)C/C=C/CO |
正規SMILES |
C1=CC=C(C=C1)CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)







![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)



![Methyl 4-bromo-6-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B11837804.png)

